6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride
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Overview
Description
6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride is a chemical compound with a complex structure that includes a spiro linkage between a benzooxazine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include rigorous quality control measures to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride include:
- 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride
- Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride
Uniqueness
What sets 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride apart is its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer unique properties that make it particularly valuable for certain applications.
Properties
IUPAC Name |
6-methoxyspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-17-9-2-3-11-10(8-9)12(16)15-13(18-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYEOHLKVBVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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